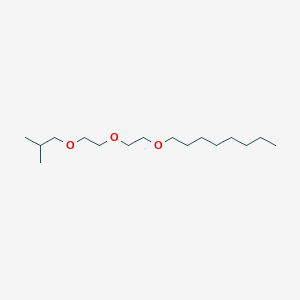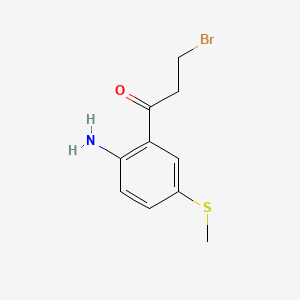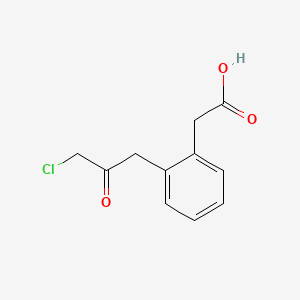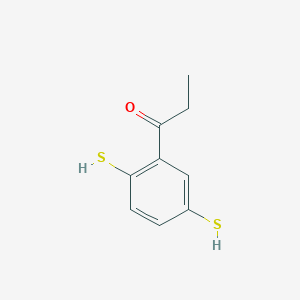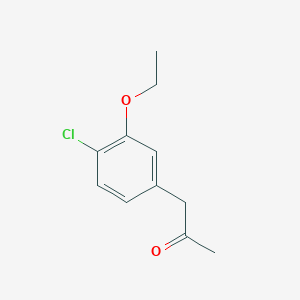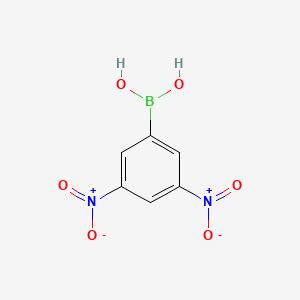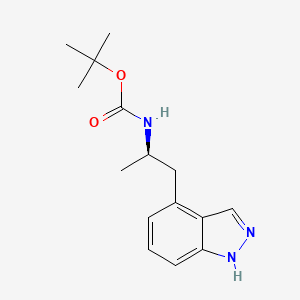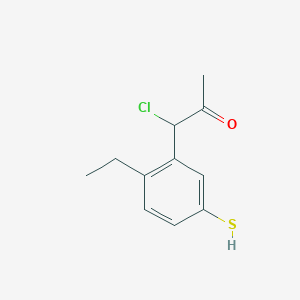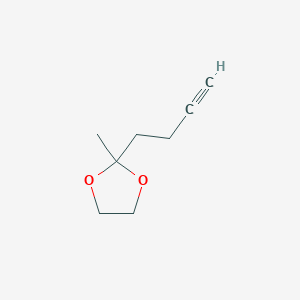
2-Methyl-2-(3-butynyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. The presence of the butynyl group and the methyl substitution makes this compound unique and of interest in various chemical research fields.
准备方法
The synthesis of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a butynylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of Grignard reagents, which react with a boron-containing substrate in an ethereal solvent at ambient temperature .
化学反应分析
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism by which 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can undergo hydrolytic degradation, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(3-butynyl)-: This compound lacks the methyl substitution, making it less sterically hindered.
1,3-Dioxolane, 2-(3-butyn-1-yl)-: Similar to the target compound but with a different substitution pattern.
The uniqueness of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems .
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-but-3-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)9-6-7-10-8/h1H,4-7H2,2H3 |
InChI 键 |
KVBBYSGYWFFEQS-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



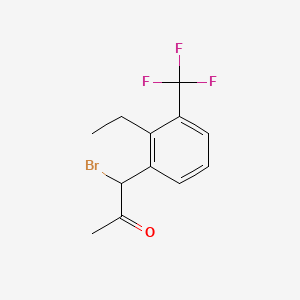
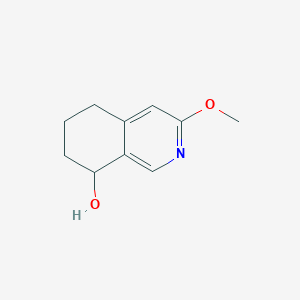
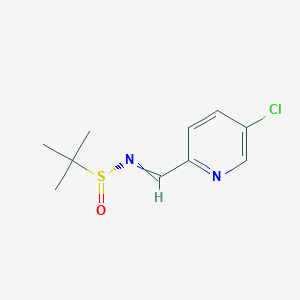
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
